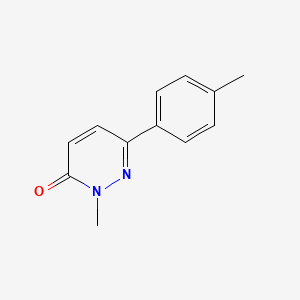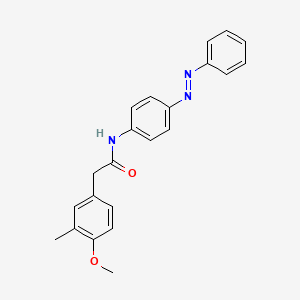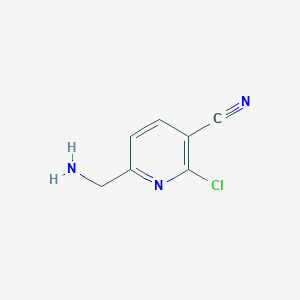![molecular formula C13H23NS B14142351 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene CAS No. 89149-15-5](/img/structure/B14142351.png)
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This one-pot three-component reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to interfere with specific molecular pathways, including the inhibition of enzymes and disruption of cellular signaling processes, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A related compound with similar structural features but lacking the pentyl group.
Thiazolopyrimidine: Another compound with a thiazolidine ring system, known for its medicinal properties.
1,3,4-Thiadiazole: A compound with a thiadiazole ring, also studied for its biological activities.
Uniqueness
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms within the ring system contributes to its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
Propiedades
Número CAS |
89149-15-5 |
|---|---|
Fórmula molecular |
C13H23NS |
Peso molecular |
225.40 g/mol |
Nombre IUPAC |
2-pentyl-1-thia-4-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C13H23NS/c1-2-3-5-8-12-11-14-13(15-12)9-6-4-7-10-13/h11-12H,2-10H2,1H3 |
Clave InChI |
UJKLRVLUTFPMTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C=NC2(S1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)


![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)




![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)

![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
